molecular formula C13H14BrClN2O B2637445 6-bromo-5-chloro-N-(dicyclopropylmethyl)pyridine-3-carboxamide CAS No. 2094283-93-7

6-bromo-5-chloro-N-(dicyclopropylmethyl)pyridine-3-carboxamide

Cat. No.: B2637445
CAS No.: 2094283-93-7
M. Wt: 329.62
InChI Key: FMDYVUQVILWBHL-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-N-(dicyclopropylmethyl)pyridine-3-carboxamide is a synthetic organic compound with the molecular formula C13H14BrClN2O It is characterized by the presence of bromine, chlorine, and a dicyclopropylmethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-N-(dicyclopropylmethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyridine derivative, followed by the introduction of the dicyclopropylmethyl group through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloro-N-(dicyclopropylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-bromo-5-chloro-N-(dicyclopropylmethyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-N-(dicyclopropylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-5-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
  • 6-bromo-5-chloro-N-(dicyclopropylmethyl)pyridine-2-carboxamide
  • 5-chloro-N-(dicyclopropylmethyl)pyridine-3-carboxamide

Uniqueness

6-bromo-5-chloro-N-(dicyclopropylmethyl)pyridine-3-carboxamide is unique due to the presence of both bromine and chlorine atoms, as well as the dicyclopropylmethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-5-chloro-N-(dicyclopropylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O/c14-12-10(15)5-9(6-16-12)13(18)17-11(7-1-2-7)8-3-4-8/h5-8,11H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDYVUQVILWBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC(=O)C3=CC(=C(N=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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